molecular formula C8H9ClO3 B1280201 Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate CAS No. 34878-06-3

Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate

Cat. No.: B1280201
CAS No.: 34878-06-3
M. Wt: 188.61 g/mol
InChI Key: ZWGFYPNKQGNYPI-UHFFFAOYSA-N
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Description

Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its chloromethyl and methyl substituents, which confer unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate typically involves the chloromethylation of methyl 3-methylfuran-2-carboxylate. This reaction can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The chloromethyl group is highly reactive and can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chloromethyl group under mild conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving furans.

    Industry: Used in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate largely depends on the specific reactions it undergoes. The chloromethyl group is particularly reactive, allowing the compound to participate in nucleophilic substitution reactions. These reactions often involve the formation of a carbocation intermediate, which can then react with various nucleophiles to form new products.

Comparison with Similar Compounds

    5-(Chloromethyl)furfural: Similar structure but lacks the methyl group at the 3-position.

    Methyl 5-(bromomethyl)-3-methylfuran-2-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

Uniqueness: Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate is unique due to the presence of both a chloromethyl and a methyl group, which confer distinct reactivity and potential for diverse chemical transformations. The chloromethyl group, in particular, makes it a versatile intermediate for the synthesis of various derivatives through nucleophilic substitution reactions.

Properties

IUPAC Name

methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3/c1-5-3-6(4-9)12-7(5)8(10)11-2/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGFYPNKQGNYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00494349
Record name Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34878-06-3
Record name Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate
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